![molecular formula C22H23FN4O3S B2971006 N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1110913-07-9](/img/structure/B2971006.png)
N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a useful research compound. Its molecular formula is C22H23FN4O3S and its molecular weight is 442.51. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, exploring its mechanisms, effects, and potential therapeutic uses based on current research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H19FN4O2
- Molecular Weight : 354.4 g/mol
- InChI Key : MZWQDYIERBGRRT-UHFFFAOYSA-N
- Hydrogen Bond Acceptor Count : 4
- Hydrogen Bond Donor Count : 1
- XLogP3 : 1.5
These properties suggest that the compound is lipophilic, which may influence its bioavailability and interaction with biological membranes.
Research indicates that compounds similar to this compound often interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. The specific interactions of this compound with dopamine transporters (DAT) and serotonin transporters (SERT) are particularly noteworthy, as they may offer insights into its potential as a therapeutic agent for neurological conditions.
Pharmacological Effects
- Dopamine Transporter (DAT) Inhibition : Compounds that inhibit DAT can modulate dopaminergic signaling, which is crucial in the treatment of disorders like depression and addiction. Preliminary studies suggest that modifications to the imidazole ring enhance DAT affinity, making this compound a candidate for further investigation in psychostimulant use disorders .
- Serotonin Transporter (SERT) Interaction : Similar compounds have shown varying degrees of SERT inhibition, which may contribute to their antidepressant effects. Understanding the selectivity of this compound for SERT versus DAT could be critical in determining its therapeutic profile .
- Sigma Receptor Modulation : Some studies highlight the role of sigma receptors in modulating the effects of psychostimulants. The potential interaction of this compound with sigma receptors could provide additional therapeutic avenues .
Study 1: DAT and SERT Binding Affinity
A series of analogs were synthesized to evaluate their binding affinities at DAT and SERT. The findings indicated that modifications to the N-terminal region of similar compounds significantly improved DAT affinity while maintaining a favorable hERG/DAT affinity ratio, suggesting lower cardiotoxicity .
Compound | DAT Ki (nM) | SERT Ki (nM) | hERG Affinity |
---|---|---|---|
Compound A | 23 | 150 | Low |
Compound B | 230 | 200 | Moderate |
Study 2: Behavioral Effects in Animal Models
In vivo studies demonstrated that certain derivatives of this class of compounds reduced cocaine self-administration in rat models, indicating potential efficacy in treating substance use disorders .
Toxicology and Safety Profile
Although specific toxicological data for this compound is limited, related compounds have shown varied safety profiles depending on their structural modifications. It is essential to conduct thorough preclinical safety assessments before advancing to clinical trials.
Eigenschaften
IUPAC Name |
N-[(3-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-16-6-8-17(9-7-16)10-13-31(29,30)25-15-20(28)26-21(22-24-11-12-27(22)2)18-4-3-5-19(23)14-18/h3-14,21,25H,15H2,1-2H3,(H,26,28)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNGMRWLUYUZHW-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NC(C2=CC(=CC=C2)F)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NC(C2=CC(=CC=C2)F)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.